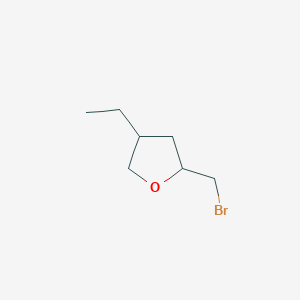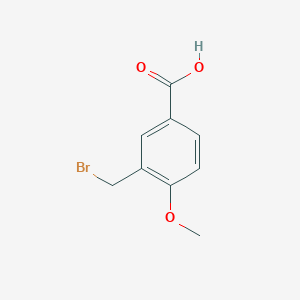
N-(2-aminocyclopropyl)propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminocyclopropyl)propane-2-sulfonamide is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . This compound is characterized by the presence of an aminocyclopropyl group attached to a propane-2-sulfonamide moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides, including N-(2-aminocyclopropyl)propane-2-sulfonamide, can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the combination of H2O2 and SOCl2 can be used for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form sulfonamides . Another method involves the use of cyanuric chloride and triethylamine in anhydrous acetonitrile to react with amine-derived sulfonate salts .
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis from sulfonic acids or their sodium salts . Additionally, oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing sulfonamides in a single step, streamlining the synthetic process and reducing waste .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-aminocyclopropyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides using oxidizing agents like H2O2 and SOCl2.
Substitution: Reaction of sulfonyl chlorides with amines to form sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: H2O2, SOCl2, N-chlorosuccinimide (NCS).
Solvents: Anhydrous acetonitrile, methanol.
Catalysts: Calcium triflimide, DABCO.
Major Products
The major products formed from these reactions are sulfonamides, which are valuable intermediates in pharmaceutical and agrochemical industries .
Aplicaciones Científicas De Investigación
N-(2-aminocyclopropyl)propane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-aminocyclopropyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Uniqueness
N-(2-aminocyclopropyl)propane-2-sulfonamide is unique due to its specific aminocyclopropyl group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Propiedades
Fórmula molecular |
C6H14N2O2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
N-(2-aminocyclopropyl)propane-2-sulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-4(2)11(9,10)8-6-3-5(6)7/h4-6,8H,3,7H2,1-2H3 |
Clave InChI |
XGEPUVMHIVVTTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)NC1CC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


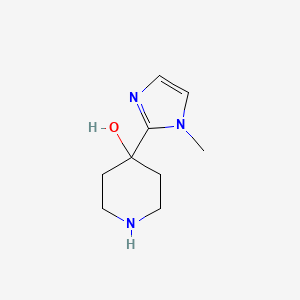
![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine](/img/structure/B13187422.png)
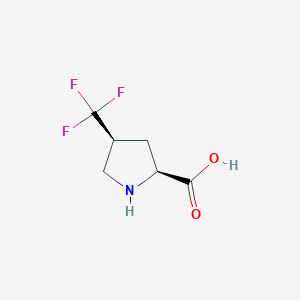
![4-[4-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13187445.png)
![1-[1-(Aminomethyl)cyclopentyl]-1-cyclopropylethan-1-ol](/img/structure/B13187451.png)

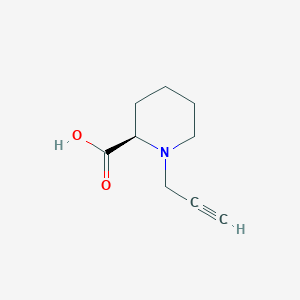
![4-Hydroxy-2-[(1H-pyrazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13187462.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine](/img/structure/B13187463.png)
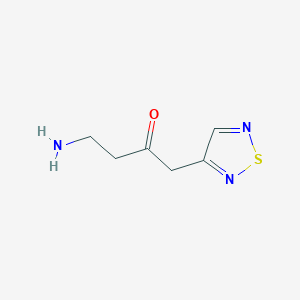
![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonamide](/img/structure/B13187478.png)

